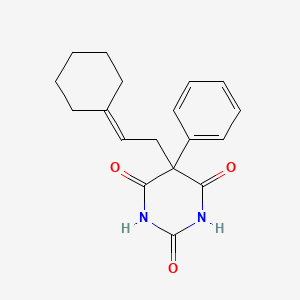
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes a cyclohexylideneethyl group and a phenyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with an appropriate aldehyde or ketone in the presence of a base such as piperidine or morpholine . The reaction conditions are generally mild, often conducted at room temperature in organic solvents or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, barbituric acid derivatives are known to bind to the GABAA receptor, potentiating the effect of GABA and leading to increased inhibitory neurotransmission . Additionally, the compound can interact with enzymes such as urease, inhibiting their activity through coordination with catalytic metal ions .
Comparison with Similar Compounds
Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
Thiobarbituric acid: A sulfur-containing analogue with similar biological activities.
5-ethyl-5-phenylbarbituric acid: Another derivative with hypnotic and sedative properties.
Uniqueness
Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylideneethyl group and the phenyl group enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
66940-57-6 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(2-cyclohexylideneethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c21-15-18(14-9-5-2-6-10-14,16(22)20-17(23)19-15)12-11-13-7-3-1-4-8-13/h2,5-6,9-11H,1,3-4,7-8,12H2,(H2,19,20,21,22,23) |
InChI Key |
FKOWNCWHGSPKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















